molecular formula C11H20O3 B13214877 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid

Cat. No.: B13214877
M. Wt: 200.27 g/mol
InChI Key: IDMKVUTYPXAVHL-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3-methoxypropyl substituent at the 1-position. This compound combines the rigidity of the cyclohexane ring with the polar methoxypropyl side chain, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-(3-methoxypropyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-14-9-5-8-11(10(12)13)6-3-2-4-7-11/h2-9H2,1H3,(H,12,13)

InChI Key

IDMKVUTYPXAVHL-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropyl group may also interact with hydrophobic regions of proteins or membranes, affecting their activity .

Comparison with Similar Compounds

Key structural analogs include cyclohexane-1-carboxylic acid derivatives with varying substituents. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Solubility Key Properties/Applications References
1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid 3-Methoxypropyl Not reported Likely moderate polarity due to ether group; potential use in organic synthesis. N/A
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid Trifluoromethyl Water-soluble High electronegativity enhances acidity; used in catalysis and enzyme studies .
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid 3-Methoxyphenyl (cyclopropane) Not reported Cyclopropane ring increases strain; synthesized in 87% yield via recrystallization .
1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexane-1-carboxylic acid Trifluoromethoxyphenylamino Discontinued Bulky substituent may hinder reactivity; discontinued due to synthesis challenges .
(1R,3S)-3-Cyanocyclohexanecarboxylic acid Cyano group Not reported Electron-withdrawing cyano group increases acidity; used as a chiral intermediate .
Key Observations:
  • Electronic Effects : The trifluoromethyl group (electron-withdrawing) in 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid enhances the acidity of the carboxylic acid compared to the methoxypropyl substituent (electron-donating) in the target compound .
  • Solubility : The trifluoromethyl analog’s water solubility contrasts with the methoxypropyl derivative, where the longer alkyl chain may reduce aqueous solubility despite the polar ether oxygen.
  • Synthetic Utility : The cyclopropane analog () demonstrates high synthetic yield (87%), suggesting that steric hindrance from substituents like methoxypropyl could influence reaction efficiency .

Reactivity and Stability

  • Acid Strength : The trifluoromethyl derivative is expected to have a lower pKa than the target compound due to its strong electron-withdrawing nature, making it more reactive in acid-catalyzed reactions .

Biological Activity

1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and metabolic pathways. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid is C11H20O3. The structure features a cyclohexane ring substituted with a methoxypropyl group and a carboxylic acid functional group, which may influence its biological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of cyclohexane derivatives, including 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid.

  • Inhibition of COX Enzymes : Preliminary data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, related compounds have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating potential for similar activity in derivatives like 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid .
  • In Vivo Studies : In vivo assessments using carrageenan-induced paw edema models indicate that certain cyclohexane carboxylic acids exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Metabolic Effects

The compound's structural characteristics suggest it may influence metabolic pathways, particularly in lipid metabolism.

  • Diacylglycerol Acyltransferase (DGAT) Inhibition : Compounds structurally related to 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid have been studied for their ability to inhibit DGAT, an enzyme crucial for triglyceride synthesis. For example, a related cyclohexanecarboxylic acid demonstrated an IC50 of 57 nM against DGAT . This suggests that 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid may also possess similar inhibitory effects, potentially aiding in obesity management.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the cyclohexane core or substituents like methoxy groups can significantly alter the potency and selectivity of these compounds against specific biological targets.

CompoundActivityIC50 (μM)
1-(3-Methoxypropyl)cyclohexane-1-carboxylic acidCOX-2 InhibitionTBD
Related Compound ACOX-2 Inhibition23.8
Related Compound BDGAT Inhibition14.8

Case Studies

Several case studies have been conducted to evaluate the efficacy of cyclohexane derivatives in clinical settings:

  • Anti-inflammatory Efficacy : A study involving carrageenan-induced inflammation in rats demonstrated that certain cyclohexanecarboxylic acids significantly reduced edema, suggesting potential therapeutic applications for inflammatory diseases .
  • Metabolic Studies : Research on DGAT inhibitors indicated that modifications to the cyclohexanecarboxylic scaffold led to compounds with enhanced metabolic profiles and reduced triglyceride levels in animal models .

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